molecular formula C11H12ClN3O2 B14755632 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-

Cat. No.: B14755632
M. Wt: 253.68 g/mol
InChI Key: PPHXPZMIUIDJKV-ZETCQYMHSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific signaling pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- involves several steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting FGFRs, this compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- can be compared with other pyrrolopyridine derivatives:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)- lies in its specific functional groups and stereochemistry, which contribute to its potent FGFR inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

(2S)-2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C11H12ClN3O2/c1-5-2-8(12)15-10-9(5)6(4-14-10)3-7(13)11(16)17/h2,4,7H,3,13H2,1H3,(H,14,15)(H,16,17)/t7-/m0/s1

InChI Key

PPHXPZMIUIDJKV-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=CN2)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)CC(C(=O)O)N)Cl

Origin of Product

United States

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